6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: is a heterocyclic compound with the molecular formula C9H7F2NO2 and a molecular weight of 199.15 g/mol . This compound is characterized by the presence of a benzoxazine ring system substituted with fluorine atoms at the 6 and 7 positions, and a methyl group at the 2 position. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Scientific Research Applications
6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-difluoroaniline with methyl acrylate in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms on the benzoxazine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring.
Mechanism of Action
The mechanism of action of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain viral enzymes, thereby preventing viral replication . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
- 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine
- 4-(6,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)benzonitrile
- **1H-Benzimidazole-6-carboxamide, 4-[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-
Comparison: 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern on the benzoxazine ring. The presence of fluorine atoms at the 6 and 7 positions, along with a methyl group at the 2 position, imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
6,7-difluoro-2-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO2/c1-4-9(13)12-7-2-5(10)6(11)3-8(7)14-4/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYIMRVISUAHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC(=C(C=C2O1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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